molecular formula C9H12FN3O5 B016351 5-Fluorocytidine CAS No. 2341-22-2

5-Fluorocytidine

Katalognummer: B016351
CAS-Nummer: 2341-22-2
Molekulargewicht: 261.21 g/mol
InChI-Schlüssel: STRZQWQNZQMHQR-UAKXSSHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluorocytidine (CAS 2341-22-2) is a fluorinated pyrimidine nucleoside analog that serves as a critical compound in biochemical and oncological research. Its primary research value lies in its role as a precursor in metabolic pathways that lead to the formation of potent cytotoxins, making it a compound of significant interest for developing novel therapeutic strategies. Key Research Applications & Mechanism of Action: Anticancer Prodrug Development: this compound is a key intermediate metabolite in the activation pathway of the oral chemotherapeutic prodrug Capecitabine. It is metabolized sequentially by cytidine deaminase and thymidine phosphorylase to ultimately form 5-fluorouracil (5-FU), which is selectively activated in tumor tissues . Its cytotoxicity is primarily attributed to the inhibition of thymidylate synthetase after its intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a critical enzyme for DNA synthesis . This mechanism leads to the termination of cell proliferation and is a key area of study in cancer research. Gene-Directed Enzyme Prodrug Therapy (GDEPT): Recent research explores this compound and its N4-acylated derivatives as promising prodrug candidates for GDEPT systems. In this approach, bacterial amidohydrolases (such as YqfB and D8_RL), which are not naturally present in humans, can be targeted to cancer cells to selectively activate these prodrugs. This strategy aims to generate the cytotoxic drug 5-fluorouracil specifically within tumor cells, thereby minimizing off-target effects and improving the therapeutic index . Antifungal and Antiviral Research: The compound's mechanism has been extensively studied in pathogens, where it is taken up and converted into 5-fluorouracil, leading to RNA miscoding and inhibition of DNA synthesis . This dual action makes it a valuable tool for investigating antimicrobial and antiviral agents, particularly against RNA viruses. Biochemical & Structural Probing: In fundamental science, this compound is incorporated into RNA molecules to study structure and dynamics. The 19 F nucleus acts as a sensitive spectroscopic probe in NMR studies, providing insights into RNA secondary structures, local environments, and ligand interactions due to its large chemical shift range and sensitivity . This product is intended for research purposes only by trained laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZQWQNZQMHQR-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177964
Record name 5-Fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2341-22-2
Record name 5-Fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2341-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002341222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorocytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FLUOROCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOR4X0D7WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von 5-Fluorocytidin beinhaltet typischerweise die Fluorierung von Cytidin. Eine gängige Methode umfasst die Verwendung von Trifluormethansulfonsäure-Trimethylsilylester als Katalysator für die Silanisierung von Cytidin . Eine weitere Methode beinhaltet die Reaktion von Methylfluoracetet mit Cytidin unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Fluorocytidin verwendet oft großtechnische chemische Synthesemethoden. Der Prozess beinhaltet mehrere Schritte, einschließlich des Schutzes von Hydroxylgruppen, der Fluorierung und der anschließenden Entschützung, um das Endprodukt zu erhalten. Die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluorocytidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

5-Fluorocytidine has shown promising antiviral activity, particularly against HIV and hepatitis B virus (HBV).

  • Mechanism of Action : 5-FC is converted intracellularly to its active triphosphate form, this compound triphosphate (5-FCTP), which interferes with viral replication. This compound demonstrates a higher selectivity for HIV-1 and HBV compared to other nucleoside analogs due to its unique β-l configuration, enhancing its efficacy in inhibiting viral reverse transcriptase .
  • Case Study : In a pharmacokinetic study involving rhesus monkeys, 5-FC was shown to achieve significant intracellular concentrations, indicating its potential for effective antiviral therapy . The compound's ability to evade deamination processes further supports its stability and effectiveness in vivo.

Cancer Treatment

This compound has been explored as a prodrug in cancer therapy, particularly in combination with other chemotherapeutic agents.

  • Prodrug Activation : Recent research indicates that bacterial amidohydrolases can activate modified this compound derivatives, leading to enhanced cytotoxicity against cancer cell lines such as HCT116. This enzyme-prodrug system may improve the therapeutic index of 5-FC by selectively targeting tumor cells while minimizing effects on healthy tissues .
  • Clinical Trials : The conversion of 5-FC to 5-deoxy-5-fluorouridine (5-dFUR) by cytidine deaminase has been highlighted in clinical settings. This conversion is crucial as 5-dFUR is an active metabolite that exerts cytotoxic effects on cancer cells . Ongoing clinical trials are assessing the efficacy of 5-FC in combination therapies for various solid tumors.

Vaccine Development

Research has also investigated the role of this compound in vaccine formulations, particularly against influenza viruses.

  • Viral-Like Particles : Studies have demonstrated that incorporating 5-FC into viral-like particles can enhance the immunogenic response against highly pathogenic avian influenza strains. This approach utilizes the properties of 5-FC to stimulate robust antibody production without the risks associated with live attenuated viruses .

Toxicological Studies

Understanding the toxicological profile of this compound is critical for its application in therapeutic contexts.

  • Toxicity Assessment : Research indicates that while 5-FC exhibits potent antiviral and anticancer properties, it also possesses significant toxicity at elevated concentrations. Studies have documented the cytotoxic effects on various cell lines, necessitating careful dosage considerations during therapeutic applications .

Data Summary Table

Application AreaKey FindingsReferences
Antiviral ActivityHigh selectivity against HIV and HBV; effective intracellular conversion
Cancer TreatmentEnhanced cytotoxicity via enzyme-prodrug systems; ongoing clinical trials
Vaccine DevelopmentPotential use in viral-like particle formulations for influenza vaccines
Toxicological ProfileSignificant toxicity observed at high concentrations; dosage considerations

Wirkmechanismus

5-Fluorocytidine exerts its effects by being converted into 5-fluorouracil within fungal cells. The 5-fluorouracil is then incorporated into fungal RNA, inhibiting the synthesis of both RNA and DNA. This results in unbalanced growth and eventual death of the fungal organism . The compound targets cytosine permease for entry into the cell and affects the pathways involved in nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Fluoropyrimidine Derivatives and Their Properties

Compound Structure Key Features
5-Fluorocytidine Ribose + 5-fluorocytosine Prodrug of 5-FU; incorporated into RNA/DNA; used in breast cancer therapy
5-Fluorouracil (5-FU) Uracil + 5-fluorine Direct TS inhibitor; widely used in colorectal and breast cancers
Capecitabine 5′-Deoxy-5-fluorocytidine + carbamate Oral prodrug of 5-FU; activated by thymidine phosphorylase in tumors
2′-Deoxy-5-fluorocytidine (FdCyd) Deoxyribose + 5-fluorocytosine Lower toxicity to normal cells; potential for reduced side effects
5-Fluoro-2′-deoxyuridine (FdUrd) Deoxyribose + 5-fluorouracil Potent TS inhibitor; effective against herpes simplex virus (HSV)

Mechanisms of Action

  • 5-FCyd: Requires conversion to 5-FU via cytidine deaminase. Incorporated into RNA, disrupting translation and ribosomal function, and inhibits TS after metabolizing to 5-fluoro-2′-deoxyuridine monophosphate (FdUMP) .
  • 5-FU : Directly inhibits TS and incorporates into RNA, causing ribosomal stress .
  • Capecitabine : Hydrolyzed by carboxylesterases to 5′-deoxy-5-fluorocytidine (5′-DFCR), then converted to 5-FU via cytidine deaminase and thymidine phosphorylase .
  • FdCyd : Bypasses cytidine deaminase activation, reducing off-target toxicity. Exhibits selective inhibition of tumor cell growth .

Efficacy and Toxicity

Table 2: Comparative Efficacy and Toxicity in Preclinical Models

Compound IC₅₀ in HCT116 Cells (μM) Toxicity to Normal Cells Key Advantages
5-FCyd ~5 μM High Synergistic with radiation in MCTS models
FdCyd Comparable to 5-FCyd Low Reduced toxicity to primary human cells
Capecitabine Similar to 5-FU Moderate (diarrhea) Oral bioavailability; tumor-selective activation
  • 5-FCyd demonstrates potent toxicity in HCT116 colorectal cancer cells (IC₅₀ ~5 μM) but high toxicity to non-tumorigenic MCF-10A breast cells . In contrast, FdCyd shows comparable efficacy with significantly lower toxicity, making it a promising candidate for safer regimens .
  • Capecitabine and 5-FU exhibit similar clinical efficacy, but capecitabine’s oral administration and tumor-specific activation reduce systemic exposure .

Resistance and Synergistic Strategies

  • Thymidine rescues cells from 5-FCyd and FdCyd by bypassing TS inhibition, highlighting the role of salvage pathways in resistance .
  • Capecitabine ’s activation can be inhibited by loperamide, a CES2 carboxylesterase inhibitor, suggesting drug interactions may limit efficacy .

Biologische Aktivität

5-Fluorocytidine (5-FC) is a nucleoside analog that exhibits significant biological activity, particularly in the fields of oncology and antifungal therapy. This article reviews its mechanisms of action, therapeutic applications, resistance mechanisms, and recent research findings.

This compound is primarily converted to 5-fluorouracil (5-FU) within the body. This conversion occurs through the action of cytidine deaminase, which is prevalent in liver tissues and certain tumors. Once converted to 5-FU, the compound interferes with RNA synthesis and function, ultimately leading to cell death through mechanisms such as:

  • Inhibition of thymidylate synthase : This enzyme is crucial for DNA synthesis, and its inhibition leads to a depletion of thymidine triphosphate (dTTP), essential for DNA replication.
  • Incorporation into RNA : 5-FU can be incorporated into RNA, disrupting normal RNA processing and function.

Oncology

This compound is used in cancer treatment, particularly as part of combination therapies. Its efficacy has been demonstrated against various cancers, including:

  • Pancreatic Cancer : Recent studies have shown that conjugates of 5-deoxy-5-fluorocytidine (the prodrug form) exhibit potent anti-pancreatic cancer activity. For instance, compounds synthesized with hydroxycinnamic acids showed IC50 values ranging from 14–45 μM against BxPC-3 cells, indicating their potential as effective therapeutic agents .
CompoundIC50 (μM)Selectivity Index
Hydroxycinnamic Acid Conjugate 1147
Hydroxycinnamic Acid Conjugate 245-
Standard 5-FUSimilar to above-

Antifungal Therapy

In antifungal applications, 5-FC is particularly effective against Cryptococcus species. It acts as a prodrug that converts to 5-FU upon entering fungal cells. However, its use is complicated by the rapid development of resistance in fungal pathogens. Studies indicate that Cryptococcus neoformans can develop resistance through mutations in genes associated with drug uptake and metabolism .

Resistance Mechanisms

Resistance to 5-FC has been observed at high frequencies among fungal pathogens. Key findings include:

  • Altered Permease Activity : Resistance often correlates with decreased uptake of the drug due to mutations in permease proteins .
  • Genetic Mutations : Mutations in genes such as FUR1 and FCY2 have been linked to resistance mechanisms. These mutations can lead to hypermutation rates and instability in resistance phenotypes .

Case Studies

  • Clinical Efficacy Against Cryptococcosis : A study involving patients treated with a combination of amphotericin B and 5-FC highlighted the drug's effectiveness but also noted the emergence of resistant strains during treatment. In this cohort, only 43% responded favorably to monotherapy with 5-FC .
  • Pharmacokinetics in Renal Impairment : Research on the pharmacokinetics of 5-FC indicated that renal impairment significantly affects drug concentrations in serum and cerebrospinal fluid. In patients with renal insufficiency, peak concentrations increased markedly .

Recent Research Findings

Recent studies continue to explore the potential of 5-FC and its derivatives:

  • Combination Therapies : New formulations combining 5-FC with other chemotherapeutic agents are being evaluated for enhanced efficacy against resistant cancer types.
  • Molecular Docking Studies : Investigations into how modified versions of 5-FC interact at the molecular level suggest promising pathways for improving drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluorocytidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves fluorination of cytidine derivatives. A key method employs hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) as silicon-based protective agents to enhance fluorination efficiency. Cheng et al. (2005) reported a 67% yield using this approach, with purity validated via HPLC and NMR . Alternative routes include enzymatic hydrolysis of 5-fluorocytosine derivatives, though yields vary depending on enzyme specificity and substrate solubility .
  • Table 1 : Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Purity ValidationReference
Silane-mediatedHMDS, TMCS, Fluorinating agent67NMR, HPLC
Enzymatic hydrolysisCytidine deaminase, buffer45–60LC/MS, UV-Vis

Q. How does this compound exert cytotoxicity in cancer cells, and what molecular pathways are implicated?

  • Methodological Answer : this compound is metabolized to 5-fluorouridine (5-FUrd) via cytidine deaminase, which incorporates into RNA, disrupting ribosomal maturation and inhibiting methylation processes (e.g., rRNA modification). Preitakaitė et al. (2023) demonstrated >50% reduction in HCT116 cell viability at 100 μM via MTT assays, linked to RNA fragmentation and impaired translation . Parallel studies show inhibition of 5-methylcytosine formation in nucleic acids, altering epigenetic regulation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering sensitivity (detection limits ~0.1 ng/mL). Enzymatic hydrolysis protocols using nuclease P1 and alkaline phosphatase are critical for releasing this compound from RNA/DNA, with isotope-labeled internal standards (e.g., 15N5-dGua) ensuring accuracy .

Advanced Research Questions

Q. How can this compound be optimized as a prodrug in enzyme-prodrug systems for targeted cancer therapy?

  • Methodological Answer : Bacterial amidohydrolases (e.g., YqfB ) activate this compound prodrugs via hydrolysis. Preitakaitė et al. (2023) engineered 5-fluoro-N4-[3-indolepropionyl]cytidine , which releases both this compound and 3-indolepropionic acid upon enzymatic cleavage. While the dual release showed no synergistic toxicity in HCT116 cells, this system’s modular design allows combinatorial prodrug strategies for other cancer models .

Q. How do contradictory results in combination therapies involving this compound arise, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in toxicity assays (e.g., lack of synergy between this compound and 3-indolepropionic acid in HCT116 cells ) may stem from cell line-specific metabolic profiles or differential expression of activation enzymes . Resolving these requires:

  • Dose-response matrices to identify non-linear interactions.
  • Proteomic profiling to quantify enzyme levels (e.g., cytidine deaminase).
  • Table 2 : HCT116 Cell Viability Data (MTT Assay)
Treatment (24h)Concentration (μM)Viability (%)p-value vs. Control
This compound10048<0.01
3-Indolepropionic acid10095>0.05
Combination100 each50<0.01

Q. What experimental strategies validate the impact of this compound on RNA maturation and structure?

  • Methodological Answer : Northern blotting and RNA-seq are used to assess 45S rRNA precursor processing. In Novikoff hepatoma cells, this compound caused accumulation of 45S RNA, confirmed via agarose gel electrophoresis. Complementary ribosomal profiling quantifies translational stalling .

Q. Can this compound synergize with epigenetic modifiers like DNMT inhibitors, and what experimental models are suitable?

  • Methodological Answer : Co-treatment with 5-aza-2’-deoxycytidine (a DNMT inhibitor) enhances cytotoxicity in leukemia models by disrupting both DNA methylation and RNA function. Experimental validation requires:

  • Isobologram analysis to quantify synergy.
  • In vivo xenograft models with pharmacokinetic monitoring to assess bioavailability .

Recent Advancements

  • Dual-Action Prodrugs : Engineering bifunctional prodrugs (e.g., 5-fluoro-N4-acylated derivatives) to target multiple pathways .
  • CRISPR Screens : Identifying resistance mechanisms by knocking out cytidine metabolism genes in this compound-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluorocytidine
Reactant of Route 2
5-Fluorocytidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.